molecular formula C11H19NO4 B3021283 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester CAS No. 104700-36-9

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

Cat. No.: B3021283
CAS No.: 104700-36-9
M. Wt: 229.27 g/mol
InChI Key: JVQHOURUZMGZAI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester involves the protection of amine groups through the formation of a BOC-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, methyl ester
  • 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, propyl ester

Uniqueness

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and solubility compared to similar compounds. The ethyl ester variant may offer different physical and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

ethyl (E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHOURUZMGZAI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 5
Reactant of Route 5
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.